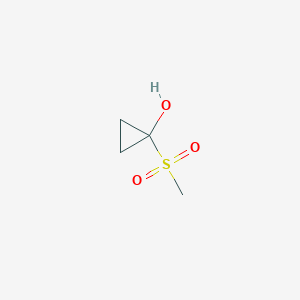

1-Methanesulfonylcyclopropan-1-ol

Description

Significance of Cyclopropanol (B106826) Systems as Synthetic Intermediates

Cyclopropanols have emerged as versatile building blocks in organic synthesis due to their straightforward preparation and distinct reactivity, which is largely driven by the release of ring strain. researchgate.net This high reactivity allows them to participate in a variety of chemical transformations, making them valuable precursors to a wide range of other functional groups and molecular scaffolds. rsc.org The ability to introduce a cyclopropane (B1198618) ring into a molecule can significantly alter its chemical and biological properties, a feature that is particularly important in the synthesis of pharmaceuticals and natural products. numberanalytics.com For instance, the incorporation of a cyclopropane motif can impose conformational restrictions on a molecule, which can lead to improved interactions with biological targets. acs.org

Overview of the Unique Reactivity Landscape of Cyclopropanols

The chemistry of cyclopropanols is dominated by reactions that involve the opening of the strained three-membered ring. wikipedia.org This ring-opening can be initiated by various reagents and conditions, leading to a diverse array of products. Cyclopropanols are particularly sensitive to electrophilic reagents and single-electron oxidants, which can induce either heterolytic or homolytic cleavage of the carbon-carbon bonds adjacent to the hydroxyl group. rsc.org These processes can generate synthetically useful intermediates such as metal homoenolates or β-keto radicals. rsc.org The reactivity of cyclopropanols is influenced by the nature of the substituents on the ring. For example, the presence of an electron-withdrawing group can make the cyclopropane ring susceptible to ring-opening reactions with nucleophiles. nih.gov

Historical Context of Cyclopropanol Chemistry Development

The study of cyclopropane and its derivatives dates back to the late 19th century. August Freund first synthesized cyclopropane in 1881. wikipedia.org However, the exploration of cyclopropanol chemistry began in earnest much later. A significant milestone in the synthesis of cyclopropanols was the development of the Kulinkovich reaction in 1989. wikipedia.org This reaction provides a convenient method for preparing substituted cyclopropanols from esters and Grignard reagents in the presence of a titanium catalyst. wikipedia.orgorganic-chemistry.org Since then, numerous other methods for the synthesis of cyclopropanols have been developed, and their unique reactivity continues to be an active area of research. researchgate.netrsc.org The development of reactions like the Kulinkovich-de Meijere reaction, a modification for synthesizing cyclopropylamines, further expanded the utility of this class of compounds. organic-chemistry.org

Chemical Profile of 1-Methanesulfonylcyclopropan-1-ol (B6212954)

| Property | Value |

| IUPAC Name | 1-(Methylsulfonyl)cyclopropan-1-ol |

| CAS Number | 1208539-29-3 |

| Molecular Formula | C₄H₈O₃S |

| Molecular Weight | 136.17 g/mol |

| Physical State | Solid |

Synthesis and Formation

The synthesis of this compound and related compounds often utilizes well-established methods in cyclopropanol chemistry, with the Kulinkovich reaction being a prominent example.

Common Synthetic Routes

The Kulinkovich reaction and its variations are primary methods for the synthesis of cyclopropanols. organic-chemistry.org This reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a titanacyclopropane intermediate, which then reacts with the ester to form the cyclopropanol product. organic-chemistry.org

Starting Materials and Reagents

In the context of the Kulinkovich reaction for the synthesis of substituted cyclopropanols, the key starting materials are an ester and a Grignard reagent (such as ethylmagnesium bromide). organic-chemistry.org The reaction is catalyzed by a titanium(IV) alkoxide. organic-chemistry.org Variations of this reaction, such as the Kulinkovich-de Meijere reaction for the synthesis of cyclopropylamines, utilize amides as the starting material instead of esters. organic-chemistry.org

Chemical Reactivity and Transformations

The reactivity of this compound is largely dictated by the presence of the strained cyclopropane ring and the activating methanesulfonyl group.

Characteristic Reactions

The most characteristic reaction of cyclopropanols is ring-opening, driven by the release of the inherent strain in the three-membered ring. researchgate.net In the case of activated cyclopropanols, such as those with a sulfonyl group, this ring-opening can be strategically employed in various synthetic transformations. acs.org

Ring-Opening Reactions

The cyclopropane ring in activated cyclopropanols can act as a reporter for the nature of the reaction conditions. For example, under polar (two-electron) conditions, ring-opened products are typically observed, while under radical (one-electron) conditions, the ring may remain intact. acs.org The methanesulfonyl group in this compound is a good leaving group, which can facilitate ring-opening reactions.

Utility in the Synthesis of Other Compounds

Activated cyclopropanols are valuable intermediates in organic synthesis. They can be used to generate arylcyclopropanes, which are important motifs in pharmaceuticals. acs.org The ring-opening of cyclopropanols provides access to a wide variety of functionalized compounds that might be difficult to synthesize through other routes. rsc.org For example, they can serve as precursors to β-keto radicals, which can then participate in carbon-carbon bond-forming reactions. researchgate.net

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the sulfonylcyclopropanol scaffold in a single or a few convergent steps. These methods often rely on classic cyclopropanation reactions or the use of highly reactive intermediates.

Kulinkovich Reaction-Based Protocols

The Kulinkovich reaction, which traditionally involves the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide, offers a powerful tool for the synthesis of cyclopropanols. wikipedia.orgorganic-chemistry.orgthermofisher.com The reaction proceeds through a titanacyclopropane intermediate that reacts with the ester to form the cyclopropanol product. wikipedia.org

While direct synthesis of this compound using a sulfonyl-substituted ester in a Kulinkovich reaction is not extensively documented, the reaction is known to tolerate a variety of functional groups, including ethers and sulfides. wikipedia.org A hypothetical approach would involve the use of an ester substrate bearing a methanesulfonyl group, such as methyl 2-(methylsulfonyl)acetate. The reaction of this ester with a Grignard reagent like ethylmagnesium bromide in the presence of titanium(IV) isopropoxide could potentially yield the desired this compound.

A general procedure for a Kulinkovich reaction involves combining the ester with a titanium catalyst, such as titanium(IV) isopropoxide or chlorotitanium(IV) isopropoxide, under an inert atmosphere. A solution of a Grignard reagent is then added dropwise at a controlled temperature. After the reaction is complete, an aqueous workup is performed to yield the cyclopropanol. nrochemistry.com

Table 1: Representative Kulinkovich Reaction Conditions

| Parameter | Condition |

| Titanium Catalyst | Ti(OiPr)₄ or ClTi(OiPr)₃ |

| Grignard Reagent | e.g., EtMgBr, PrMgX |

| Solvent | THF, Et₂O |

| Temperature | 0 °C to room temperature |

| Workup | Aqueous NH₄Cl |

It is important to note that the efficiency of the Kulinkovich reaction can be influenced by the nature of the ester and the Grignard reagent used. organic-chemistry.org

Simmons-Smith Reaction and Modifications

The Simmons-Smith reaction is a well-established method for the cyclopropanation of alkenes using a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple. thermofisher.comorganic-chemistry.org This reaction is known to be compatible with a range of functional groups, including sulfones. researchgate.net Therefore, a plausible direct route to a precursor of this compound would be the Simmons-Smith cyclopropanation of a vinyl sulfone.

For instance, the reaction of methyl vinyl sulfone with the Simmons-Smith reagent could yield 1-methanesulfonylcyclopropane. Subsequent selective oxidation of the C1-H bond would be required to introduce the hydroxyl group, a transformation that presents its own challenges (see section 2.1.4).

Modifications to the Simmons-Smith reaction, such as the Furukawa modification using diethylzinc, have been shown to improve reactivity and are compatible with a wide array of functional groups. thermofisher.com A key aspect of the Simmons-Smith reaction is its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.

A study on the cyclopropanation of vinyl sulfone-modified carbohydrates has demonstrated the feasibility of forming polysubstituted cyclopropanes, suggesting that similar strategies could be adapted for the synthesis of sulfonylcyclopropanols. acs.org

Organometallic Reagent-Mediated Syntheses

The addition of organometallic reagents to cyclopropanone (B1606653) or its synthetic equivalents is a direct method for the synthesis of tertiary cyclopropanols. Recent research has shown that 1-phenylsulfonylcyclopropanols can serve as effective precursors to cyclopropanones in situ. The addition of various organometallic reagents, including Grignard reagents and organolithium compounds, to these 1-phenylsulfonylcyclopropanols provides a high-yielding route to 1-substituted cyclopropanols. organic-chemistry.orgnih.gov This approach is versatile, accommodating a range of nucleophiles under mild conditions. organic-chemistry.org

While this method has been demonstrated with 1-phenylsulfonylcyclopropanols, a similar strategy could be envisioned starting with this compound itself, which upon deprotonation and elimination of the sulfonyl group would generate cyclopropanone in situ, followed by the addition of a methyl organometallic reagent. However, this would constitute a synthesis of a different compound (1-methylcyclopropan-1-ol) rather than the target molecule.

Oxidation of Cyclopropane Derivatives

The direct oxidation of a C-H bond on a cyclopropane ring to a hydroxyl group is a challenging transformation due to the inherent reactivity of the strained ring. However, methods for the oxidation of activated C-H bonds adjacent to functional groups have been developed.

One potential, though not yet demonstrated, route to this compound is the direct oxidation of 1-methanesulfonylcyclopropane. This would require a highly selective oxidizing agent that can target the C1-H bond without causing ring-opening or oxidation of the sulfonyl group. Research has shown that ruthenium tetroxide can oxidize methylene (B1212753) groups alpha to a cyclopropane ring to a keto group. researchgate.net While this does not yield the desired hydroxyl group, it points towards the possibility of functionalizing the cyclopropane ring at a specific position. Further research would be needed to develop a method for the selective hydroxylation at the C1 position of a sulfonylcyclopropane.

Indirect Synthetic Routes via Precursor Functionalization

Indirect methods involve the synthesis of a functionalized cyclopropane precursor, followed by the introduction of the sulfonyl moiety in a subsequent step.

Strategies for Introducing the Sulfonyl Moiety

A key indirect strategy for the synthesis of this compound involves the preparation of a cyclopropanol with a suitable leaving group or a reactive site at the C1 position, which can then be displaced by a methanesulfonyl nucleophile or converted to the desired group.

One hypothetical approach could start with the synthesis of 1-hydroxycyclopropane-1-carboxylic acid. This compound can be synthesized from commercially available methyl 1-aminocyclopropanecarboxylate (B118819) through diazotization followed by hydrolysis. patsnap.comgoogle.com The carboxylic acid could then potentially be converted to the corresponding sulfonyl derivative, although this would require a multi-step transformation.

Another potential route involves the synthesis of a 1-halocyclopropanol, such as 1-bromo- or 1-chlorocyclopropanol. These compounds could then undergo a nucleophilic substitution reaction with a methanesulfinate (B1228633) salt to introduce the methanesulfonyl group. The synthesis of 1-halocyclopropanols can be challenging due to their instability.

Alternatively, the reaction of a 1-lithiocyclopropanol intermediate with methanesulfonyl chloride could provide a direct route to the target compound. The generation of 1-lithiocyclopropanols can be achieved by deprotonation of cyclopropanol, but the stability of such an intermediate would be a critical factor.

The conversion of a 1-aminocyclopropanol (B1218379) to a sulfonylcyclopropanol is another possibility. The diazotization of the amino group could generate a reactive intermediate that might be trapped with a sulfur-containing nucleophile. The Kulinkovich-Szymoniak reaction, a modification of the Kulinkovich reaction, is known to produce primary cyclopropylamines from nitriles and could be a starting point for generating the necessary precursor. organic-chemistry.org

Finally, the synthesis of cyclopropyl (B3062369) sulfonamides has been reported, for instance, by the reaction of 3-chloropropanesulfonyl chloride with an amine followed by cyclization. google.com While this leads to a sulfonamide, it demonstrates the feasibility of constructing a cyclopropane ring with a sulfur-containing functional group, which could potentially be modified to the desired sulfonyl alcohol.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8O3S |

|---|---|

Molecular Weight |

136.17 g/mol |

IUPAC Name |

1-methylsulfonylcyclopropan-1-ol |

InChI |

InChI=1S/C4H8O3S/c1-8(6,7)4(5)2-3-4/h5H,2-3H2,1H3 |

InChI Key |

HYDNUKKCJJILFL-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1(CC1)O |

Origin of Product |

United States |

Reactivity Profiles and Transformations of 1 Methanesulfonylcyclopropan 1 Ol

Ring-Opening Reactions of the Cyclopropanol (B106826) Core

The inherent ring strain of the cyclopropane (B1198618) ring in 1-methanesulfonylcyclopropan-1-ol (B6212954), estimated to be around 27 kcal/mol, is a primary driving force for its ring-opening reactions. The presence of the electron-withdrawing methanesulfonyl group further influences the electronic properties of the ring, affecting its susceptibility to different modes of cleavage.

Electrophilic Ring Opening

Electrophilic ring-opening of cyclopropanols is typically initiated by protonation of the hydroxyl group, which transforms it into a good leaving group (water). This is followed by the cleavage of a carbon-carbon bond of the cyclopropane ring to generate a carbocationic intermediate. In the case of this compound, acid-catalyzed conditions can facilitate this transformation. The regioselectivity of the ring opening is influenced by the stability of the resulting carbocation.

While specific studies on the electrophilic ring-opening of this compound are not extensively documented, the behavior of analogous 1-sulfonylcyclopropanols suggests that the reaction proceeds through a carbocation intermediate. The presence of the sulfonyl group can influence the stability of this intermediate and direct the course of the reaction. For instance, acid-catalyzed ring-opening of 1-(1'-cycloalkenyl)cyclopropyl sulfonates proceeds readily due to the stabilization of the resulting carbocation by the adjacent double bond. rsc.org

Table 1: Hypothetical Electrophilic Ring-Opening Reactions of this compound

| Electrophile | Reagent/Conditions | Product |

| H⁺ | HCl (aq) | 3-Chloro-1-(methylsulfonyl)propan-1-one |

| H⁺ | HBr (aq) | 3-Bromo-1-(methylsulfonyl)propan-1-one |

| H⁺/ROH | H₂SO₄ (cat.), ROH | 3-Alkoxy-1-(methylsulfonyl)propan-1-one |

This table presents potential products based on the known reactivity of similar cyclopropanol derivatives, as direct experimental data for this compound is limited in the reviewed literature.

Radical-Mediated Ring Opening

The generation of radical species from this compound provides another effective pathway for ring-opening, leading to the formation of β-keto radicals. These highly reactive intermediates can then participate in a variety of subsequent transformations.

Single-electron transfer (SET) from a suitable donor or to a suitable acceptor can initiate the ring-opening of the cyclopropanol. Photoinduced electron transfer (PET) is a common method to achieve this. For instance, the PET reaction of cyclopropanone (B1606653) acetals with electron acceptors generates a transient pair of radicals, including a β-keto radical, which can then undergo C-C bond formation. rsc.org While direct evidence for SET-induced ring-opening of this compound is not abundant, the principles established with similar systems are applicable. The formation of an electron donor-acceptor (EDA) complex between electron-rich cycloalkanols and electron-deficient alkenes can trigger a proton-coupled electron transfer (PCET) ring-opening without an external photocatalyst. nih.gov

Oxidative conditions can promote the cleavage of the cyclopropane ring in this compound. This process typically involves the formation of an alkoxy radical, which then undergoes β-scission to generate a more stable β-keto radical. The mechanism of oxidative cleavage of disulfide bonds by radicals has been shown to proceed via direct radical substitution at the sulfur atom. nih.gov While this is a different system, it highlights the potential for radical-mediated cleavage of bonds adjacent to sulfur.

Transition metals are effective catalysts for the radical ring-opening of cyclopropanols. These reactions often proceed under mild conditions and exhibit good functional group tolerance.

Copper (Cu): Copper catalysts have been employed in various ring-opening transformations of cyclopropanols. For example, a copper-catalyzed three-component sulfonylation reaction of cyclopropanols, aryldiazonium tetrafluoroborates, and sulfur dioxide provides access to γ-keto aryl sulfones. rsc.org A copper(I)-catalyzed ring-opening cyanation of cyclopropanols has also been developed to produce β-cyano ketones. rsc.org Enantioselective copper-catalyzed radical ring-opening cyanation of cyclopropanols has been achieved using chiral bisoxazoline ligands. researchgate.netsci-hub.st Furthermore, copper-catalyzed ring-opening 1,3-aminotrifluoromethylation of arylcyclopropanes has been reported. organic-chemistry.org

Silver (Ag): Silver catalysts are also effective in promoting the radical ring-opening of cyclopropanols. A silver-catalyzed radical ring-opening reaction of cyclopropanols with sulfonyl oxime ethers has been developed to furnish γ-keto oxime ethers. rsc.org Silver catalysis has also been utilized for the synthesis of distal acylphosphine oxides from tertiary cycloalkanols. rsc.org

Manganese (Mn): Manganese catalysts are known to mediate the oxidative ring-opening of cyclopropanols to generate β-keto radicals. These can then be trapped by various radical acceptors. For instance, a manganese-catalyzed ring-opening coupling reaction of cyclopropanols with enones has been reported to produce 1,6-diketones in high yields. researchgate.netnih.govorganic-chemistry.org A manganese-catalyzed radical [3+2] cyclization of cyclopropanols and oxime ethers leads to the formation of 1-pyrrolines. nih.gov Manganese(III) acetate (B1210297) is a common oxidant for such transformations. mdpi.com

Table 3: Metal-Catalyzed Radical Ring-Opening Reactions of Cyclopropanols

| Metal Catalyst | Substrate(s) | Reagent(s)/Conditions | Product(s) | Yield (%) | Reference |

| Copper | Cyclopropanols, Aryldiazonium tetrafluoroborates, SO₂ | Cu catalyst, mild conditions | γ-Keto aryl sulfones | Good | rsc.org |

| Copper(I) | Cyclopropanols | Cyanating agent, mild conditions | β-Cyano ketones | - | rsc.org |

| Copper | Cyclopropanols, TMSCN | Chiral BOX ligands, BPO or NFSI | β-Carbonyl nitriles | up to 93% ee | researchgate.netsci-hub.st |

| Silver | Cyclopropanols, Sulfonyl oxime ethers | Ag catalyst, mild conditions | γ-Keto oxime ethers | Moderate to good | rsc.org |

| Manganese | Cyclopropanols, Enones | Mn catalyst, environmentally benign conditions | 1,6-Diketones | up to 93% | researchgate.netnih.govorganic-chemistry.org |

| Manganese | Cyclopropanols, Oxime ethers | Mn catalyst, mild conditions | 1-Pyrrolines | - | nih.gov |

Stereochemical Control in Ring-Opening Reactions

The stereochemical outcome of ring-opening reactions of cyclopropane derivatives is a critical aspect of their chemistry, dictating the three-dimensional structure of the resulting products. In the context of this compound and related systems, the reaction pathway can proceed with either retention or inversion of configuration at the carbon centers involved in bond cleavage.

Retention of Configuration

Ring-opening reactions that proceed with retention of configuration are often indicative of a concerted mechanism or one involving an intermediate that maintains the stereochemical integrity of the starting material. For cyclopropane systems, this can occur under various conditions, and the presence of the sulfonyl group can influence the reaction pathway. While specific studies on this compound are limited, analogous systems provide valuable insights. For instance, cationic nih.govacs.org-sigmatropic rearrangements, such as the Wagner-Meerwein rearrangement, are known to proceed suprafacially and with stereochemical retention. wikipedia.org This implies that as a group migrates, it maintains its original stereochemical orientation relative to the carbon framework.

Inversion of Configuration

Conversely, ring-opening reactions can also proceed with inversion of configuration, which is a hallmark of an S\textsubscript{N}2-type mechanism. In such a process, a nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to an inversion of the stereocenter. In the case of cyclopropanated 3-aza-2-oxabicyclo[2.2.1]alkenes, acid-catalyzed ring-opening with alcohol nucleophiles has been shown to proceed via an S\textsubscript{N}2-like mechanism, as confirmed by X-ray crystallography of the product. nih.gov This suggests that under appropriate conditions, the cyclopropane ring of a molecule like this compound could be susceptible to nucleophilic attack, leading to inversion of configuration at one of the ring carbons.

Rearrangement Reactions Involving this compound

The high ring strain of the cyclopropane ring in this compound makes it a prime candidate for various rearrangement reactions. These transformations are often driven by the formation of more stable carbocation intermediates and can lead to significant skeletal reorganization.

Semipinacol-Type Rearrangements and Ring Expansions

Semipinacol rearrangements are a class of reactions involving the 1,2-migration of a carbon or hydrogen atom in a molecule containing a hydroxyl group adjacent to a carbon bearing a leaving group. nih.govresearchgate.net In the case of this compound, protonation of the hydroxyl group followed by loss of water would generate a carbocation at C1. This carbocationic center can then trigger the migration of one of the adjacent cyclopropyl (B3062369) C-C bonds, leading to a ring-expanded product. This type of rearrangement is a common pathway for relieving ring strain in small-ring systems. youtube.comslideshare.net

For instance, the semipinacol rearrangement of cyclopropenylcarbinols, which are structurally related to cyclopropanols, has been reported to yield highly substituted cyclopropanes. nih.govresearchgate.net The rearrangement of α-hydroxy ketones, known as the α-ketol rearrangement, also proceeds via a 1,2-shift and can be promoted by acids or bases. researchgate.netnih.gov These examples suggest that this compound is likely to undergo similar rearrangements under appropriate acidic or basic conditions, leading to ring-expanded structures such as cyclobutanones. The driving force for such a rearrangement would be the significant release of strain energy associated with the three-membered ring.

Wagner-Meerwein Rearrangements

The Wagner-Meerwein rearrangement is a classic carbocation-mediated 1,2-shift of an alkyl, aryl, or hydride group. wikipedia.orgnumberanalytics.comyoutube.com This type of rearrangement is fundamental in the chemistry of strained cyclic and polycyclic systems. The general mechanism involves the formation of a carbocation, which then rearranges to a more stable carbocation through the migration of a neighboring group. numberanalytics.com

For this compound, the formation of a carbocation at C1 under acidic conditions could initiate a Wagner-Meerwein rearrangement. The high strain of the cyclopropane ring would provide a strong thermodynamic driving force for the migration of one of the cyclopropyl C-C bonds to the carbocationic center, resulting in a ring-expanded and more stable carbocation. youtube.comslideshare.net The stereochemistry of the migrating group is typically retained during a Wagner-Meerwein shift. wikipedia.org The final product would then be formed by quenching the rearranged carbocation with a nucleophile or through elimination of a proton.

| Rearrangement Type | Key Intermediate | Driving Force | Potential Product |

| Semipinacol Rearrangement | Carbocation at C1 | Relief of ring strain | Cyclobutanone (B123998) derivatives |

| Wagner-Meerwein Rearrangement | Carbocation at C1 | Formation of a more stable carbocation, relief of ring strain | Ring-expanded products |

Wittig Rearrangement Pathways

The Wittig rearrangement, a transformation involving the cleavage of an ether C-O bond and subsequent formation of a C-C bond, is a powerful tool in organic synthesis. These rearrangements are broadly classified into acs.orgacs.org- and acs.orgorganic-chemistry.org-shifts.

While the direct participation of this compound in a classic Wittig rearrangement would first necessitate its conversion to an ether derivative, the underlying principles of such rearrangements are pertinent. The acs.orgacs.org-Wittig rearrangement proceeds through a radical mechanism, where the stability of the radical intermediates is crucial. acs.orgmagtech.com.cn In contrast, the acs.orgorganic-chemistry.org-Wittig rearrangement is a concerted, pericyclic process favored at lower temperatures. masterorganicchemistry.comyoutube.com

For a hypothetical ether derivative of this compound, any potential Wittig rearrangement would be in competition with pathways involving the cleavage of the highly strained cyclopropane ring. The presence of the sulfonyl group would significantly influence the acidity of adjacent protons, a key factor in initiating the rearrangement. However, to date, specific studies detailing the Wittig rearrangement of ethers derived from this compound are not prevalent in the scientific literature, suggesting that other reactive pathways may be more favorable.

Other Skeletal Rearrangements

Skeletal rearrangements offer a route to structurally diverse molecules from a common precursor. In the context of cyclopropyl alcohols, these rearrangements are often triggered by the relief of ring strain. For instance, the treatment of certain 6,8-dioxabicyclo[3.2.1]octan-4-ols with thionyl chloride has been shown to induce a skeletal rearrangement involving oxygen migration. acs.org

In the case of this compound, the most probable skeletal rearrangement involves the opening of the cyclopropane ring. This can be initiated by various reagents and conditions. For example, a cascade reaction of cyclopropyl alcohols with DABSO (1,4-diazoniabicyclo[2.2.2]octane-1,4-disulfinate) and N-(sulfonyl)acrylamides leads to ring-opened products. acs.org This type of transformation, which proceeds via a γ-keto sulfinate intermediate, highlights the propensity of the cyclopropane ring to undergo cleavage.

Another documented transformation for cyclopropanols is the copper(II)-catalyzed β-sulfonylation, which proceeds against the expected O-sulfonylation. acs.org This reaction also involves the effective opening of the cyclopropane ring to yield γ-keto sulfones. acs.org These examples underscore that the dominant skeletal transformations for sulfonyl-substituted cyclopropanols involve the cleavage of the three-membered ring rather than more classical named rearrangements that preserve the core carbocyclic framework.

Functionalization and Derivatization at the Hydroxyl Group

The hydroxyl group of this compound represents a key site for synthetic modification. Standard alcohol functionalization reactions, such as etherification, esterification, and silylation, are, in principle, applicable. However, the reactivity of the cyclopropane ring can present challenges and lead to competing side reactions.

Formation of Ether Derivatives

The synthesis of ether derivatives from alcohols is a fundamental transformation in organic chemistry. Common methods include the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. For this compound, deprotonation of the hydroxyl group followed by reaction with an electrophile would be the standard approach.

| Reagent | Conditions | Product Type | Notes |

| NaH, R-X | Anhydrous THF, 0 °C to rt | Alkyl ether | Standard Williamson ether synthesis conditions. The choice of base and solvent is crucial to avoid side reactions. |

| Ag₂O, R-I | Anhydrous DCM, rt | Alkyl ether | Milder conditions suitable for sensitive substrates. |

| R-OH, Acid catalyst | Heat, Dean-Stark | Alkyl ether | Acid-catalyzed dehydration; may promote ring-opening. |

This table presents generalized conditions for etherification and may require optimization for this compound.

Esterification Reactions

Esterification is another common functionalization of alcohols, often achieved by reaction with a carboxylic acid or its derivative. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic method. masterorganicchemistry.commasterorganicchemistry.com Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base is often more efficient.

| Reagent | Conditions | Product Type | Notes |

| R-COOH, H₂SO₄ (cat.) | Toluene, reflux | Ester | Fischer esterification; equilibrium process. masterorganicchemistry.com |

| R-COCl, Pyridine | Anhydrous DCM, 0 °C to rt | Ester | Highly reactive; proceeds under mild conditions. |

| (R-CO)₂O, DMAP (cat.) | Anhydrous DCM, rt | Ester | Efficient acylation with an anhydride. |

This table presents generalized conditions for esterification and may require optimization for this compound.

Silylation Strategies

The protection of the hydroxyl group as a silyl (B83357) ether is a common strategy in multi-step synthesis. This is typically achieved by reacting the alcohol with a silyl halide or triflate in the presence of a base. The choice of silylating agent allows for tuning the stability of the resulting silyl ether.

| Reagent | Conditions | Product Type | Notes |

| TMSCl, Et₃N | Anhydrous DCM, 0 °C to rt | Trimethylsilyl (TMS) ether | Common and readily cleaved protecting group. |

| TBSCl, Imidazole | Anhydrous DMF, rt | tert-Butyldimethylsilyl (TBDMS) ether | More stable protecting group than TMS. |

| TIPSCl, Pyridine | Anhydrous DCM, rt | Triisopropylsilyl (TIPS) ether | Bulky and very stable protecting group. |

This table presents generalized conditions for silylation and may require optimization for this compound.

Other O-Functionalizations

Beyond etherification, esterification, and silylation, other O-functionalizations can be envisaged for this compound. For instance, the formation of sulfonate esters, such as tosylates or mesylates, would activate the hydroxyl group for nucleophilic substitution. However, given the propensity of the cyclopropane ring to undergo cleavage, such transformations might lead to complex reaction mixtures. Additionally, oxidation of the tertiary alcohol is not a feasible pathway under standard conditions.

Reactions Involving the Sulfonyl Group

Regioselective C-Sulfonylation vs. O-Sulfonylation

The direct sulfonylation of this compound at either the carbon or oxygen atom of the cyclopropanol moiety presents a regioselective challenge. The outcome of such a reaction is highly dependent on the nature of the reagents and the reaction conditions.

O-Sulfonylation: The reaction of an alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine, is a well-established method for the formation of sulfonate esters. libretexts.orgyoutube.com In the case of this compound, this would involve the attack of the hydroxyl oxygen onto the electrophilic sulfur atom of the sulfonylating agent. This process, known as O-sulfonylation, would yield a disulfonate ester. The reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken during the reaction. youtube.com The high electrophilicity of the sulfur atom in sulfonyl chlorides makes this a favorable process, even with the relatively poor nucleophilicity of an alcohol. stackexchange.com

C-Sulfonylation: Direct C-sulfonylation at the carbon bearing the hydroxyl group is a less common transformation. Such a reaction would require the generation of a carbanionic or equivalent nucleophilic center at C1 of the cyclopropane ring, which would then attack an electrophilic sulfur species. Given the presence of the electron-withdrawing sulfonyl group already on C1, the formation of a nucleophilic center at this position is disfavored. Alternative strategies for C-sulfonylation often involve organometallic intermediates or specific catalytic systems that are not typically employed for the direct sulfonylation of alcohols.

Due to the established reactivity patterns of alcohols with sulfonyl chlorides, O-sulfonylation is the expected and predominant pathway for this compound under standard sulfonylation conditions.

| Reaction Type | Reagents | Expected Product | Key Considerations |

| O-Sulfonylation | Sulfonyl chloride (e.g., TsCl, MsCl), Base (e.g., Pyridine) | 1-Methanesulfonylcyclopropyl-1-sulfonate | Favorable due to the electrophilicity of the sulfonyl chloride and nucleophilicity of the alcohol. |

| C-Sulfonylation | - | 1,1-Bis(methanesulfonyl)cyclopropane | Unlikely under standard conditions due to the electronic properties of the substrate. |

Insertion Reactions Involving Sulfur Dioxide

While no specific studies on sulfur dioxide (SO₂) insertion reactions involving this compound have been reported, the reactivity of related cyclopropanol systems suggests potential pathways. SO₂ insertion reactions are a valuable tool for the synthesis of sulfones and related compounds.

In related systems, the ring-opening of cyclopropanols can be initiated, followed by the insertion of sulfur dioxide to generate γ-keto sulfones. This transformation typically requires a catalyst, such as copper, and often proceeds through a radical mechanism. For instance, the reaction of cyclopropanols with aryldiazonium tetrafluoroborates and a sulfur dioxide surrogate can lead to the formation of γ-keto aryl sulfones.

Extrapolating this to this compound, a hypothetical reaction could involve the ring-opening of the cyclopropane ring, which would be facilitated by its inherent strain energy of approximately 29 kcal/mol. wikipedia.org This could potentially be followed by the insertion of SO₂ to form a β-sulfonyl-γ-keto sulfone. However, the stability of the starting material and the specific reaction conditions required for such a transformation with this particular substrate would need to be experimentally determined. The presence of the existing sulfonyl group would undoubtedly influence the reaction pathway and the stability of any intermediates formed.

Electrophilic and Nucleophilic Reactions at the Sulfonyl Center

The sulfur atom of the methanesulfonyl group in this compound is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms, rendering it highly electrophilic. fiveable.mefiveable.me This makes the sulfonyl group susceptible to attack by nucleophiles.

Nucleophilic Reactions: Nucleophilic substitution at the sulfonyl sulfur is a known class of reactions. mdpi.comiupac.orgnih.govtandfonline.com In the context of this compound, a strong nucleophile could potentially attack the sulfur atom, leading to the displacement of one of the groups attached to it. The high ring strain of the cyclopropane ring could play a role in the reactivity of the sulfonyl group. wikipedia.orgnih.govnih.gov Reactions that lead to the release of this strain are often favored. For example, a nucleophilic attack could potentially initiate a ring-opening cascade. The exact nature of the products would depend on the nucleophile, the reaction conditions, and the stability of the resulting intermediates. General mechanisms for nucleophilic substitution at a sulfonyl center can proceed through an addition-elimination pathway, forming a transient pentacoordinate sulfur intermediate. iupac.orgnih.gov

Electrophilic Reactions: Direct electrophilic attack on the sulfonyl group itself is generally not a favorable process. The sulfur atom is electron-deficient and therefore not susceptible to attack by electrophiles. masterorganicchemistry.com Electrophilic aromatic substitution reactions, such as sulfonation, involve the attack of an aromatic ring on an electrophilic sulfur species, not the other way around. wikipedia.org Therefore, electrophilic reactions involving the sulfonyl group of this compound are not anticipated under normal conditions.

Mechanistic Investigations of 1 Methanesulfonylcyclopropan 1 Ol Transformations

Elucidation of Reaction Pathways

The transformations of 1-methanesulfonylcyclopropan-1-ol (B6212954) are predominantly governed by ionic mechanisms, leveraging the inherent ring strain of the cyclopropyl (B3062369) system and the electronic influence of the sulfonyl and hydroxyl groups. The presence of the electron-withdrawing sulfonyl group and the adjacent hydroxyl group makes the cyclopropanol (B106826) a stable and accessible precursor to the otherwise unstable cyclopropanone (B1606653).

The core of this compound's reactivity lies in its ability to function as a stable surrogate for cyclopropanone. acs.org This transformation is typically initiated by a base or an organometallic reagent, which deprotonates the hydroxyl group to form a cyclopropoxide. This intermediate is unstable and readily eliminates the sulfonyl group to generate cyclopropanone in situ.

The in situ generated cyclopropanone is highly electrophilic at the carbonyl carbon due to significant ring strain (approximately 50 kcal/mol) and the inherent polarity of the carbonyl group. acs.org This high electrophilicity makes it susceptible to attack by a wide range of nucleophiles. The subsequent reaction pathways can be viewed in the context of nucleophilic addition to a carbonyl group, which can be followed by ring-opening or rearrangement reactions.

The addition of a nucleophile to the cyclopropanone can be considered analogous to an SN1 or SN2 type of reaction at the carbonyl carbon, although it is more accurately described as a nucleophilic addition. Once the nucleophile has added to the carbonyl, the resulting tetrahedral intermediate can undergo a variety of transformations. For instance, in the presence of acid, a semipinacol rearrangement can occur, which involves a 1,2-carbon shift and leads to ring-expanded products like cyclobutanones. This process involves a carbocation-like transition state. acs.org

The stereospecificity observed in many of these transformations, particularly in the formation of enantioenriched products from chiral 1-sulfonylcyclopropanols, suggests a high degree of control in the reaction mechanism, often proceeding through well-defined transition states. acs.org

Currently, there is a lack of available scientific literature detailing radical-based transformations specifically for this compound.

At present, the scientific literature does not provide evidence for pericyclic reaction pathways involving this compound.

Identification and Characterization of Key Intermediates

The synthetic utility of this compound is intrinsically linked to the formation of key reactive intermediates. The identification and characterization of these species, even if they are transient and not directly isolated, are paramount to understanding and predicting the outcomes of these reactions.

Homoenolates are reactive intermediates that possess umpolung reactivity at the β-carbon relative to the carbonyl group. The ring-opening of cyclopropoxide intermediates derived from this compound provides a powerful method for generating homoenolates. Specifically, the treatment of the cyclopropanol with a suitable base, such as a Grignard reagent or a zinc amide, generates a metal cyclopropoxide which can then undergo a ring-opening to form a metal homoenolate. researchgate.net

For example, the reaction with a zinc-based reagent can lead to a zinc homoenolate. This species can then act as a nucleophile in subsequent reactions. The enolate part of this intermediate can participate in reactions such as Michael additions. researchgate.net The formation of these homoenolates has been supported by trapping experiments and the observed reactivity patterns.

Table 1: Generation and Reaction of Homoenolates from Cyclopropanol Derivatives

| Precursor | Reagent | Intermediate | Subsequent Reaction | Product Type |

| 1-Sulfonylcyclopropanol | 1. Base (e.g., n-BuLi) 2. ZnCl₂ | Zinc Homoenolate | Michael Addition to Alkylidenemalononitrile | Functionalized Cyclopropane (B1198618) |

| Cyclopropanol | CuCN·2LiCl | Copper Homoenolate | Electrophilic Amination | Cyclopropylamines |

This table illustrates the generation of homoenolate intermediates from cyclopropanol precursors and their subsequent reactions.

The formation of a cyclopropoxide intermediate is the initial and critical step in most of the transformations of this compound. This intermediate is typically generated by the deprotonation of the hydroxyl group by a base. While often transient and not directly observed, its existence is inferred from the reaction products and mechanistic rationale. The subsequent elimination of the sulfonyl group from the cyclopropoxide to form cyclopropanone is a key feature of this system's reactivity.

In some cases, the metal cyclopropoxide itself can be the key reactive species. For instance, copper cyclopropoxides have been generated and shown to undergo ring-opening to form β-cuprio ketones. rsc.org These intermediates can then participate in various coupling reactions. The nature of the metal counter-ion (e.g., Li, Mg, Zn, Cu) can significantly influence the stability and reactivity of the cyclopropoxide and the subsequent homoenolate.

Table 2: Inferred Cyclopropoxide Intermediates and Their Fates

| Starting Material | Reagent | Inferred Intermediate | Subsequent Transformation | Final Product Class |

| 1-Phenylsulfonylcyclopropanol | Grignard Reagent (e.g., MeMgBr) | Magnesium Cyclopropoxide | Elimination of PhSO₂⁻ | Cyclopropanone |

| 1-Sulfonylcyclopropanol | n-BuLi | Lithium Cyclopropoxide | Elimination of Sulfinate | Cyclopropanone |

| Cyclopropanol | Pd Catalyst / Base | Palladium Cyclopropoxide | Ring-Opening Cross-Coupling | β-Aryl/Vinyl Ketones |

This table summarizes the inferred cyclopropoxide intermediates from various reactions of sulfonylated and other cyclopropanols and their subsequent transformations.

Sulfinate and Sulfonyl Radical Intermediates

The presence of the methanesulfonyl group in this compound introduces the possibility of radical-mediated reactions involving sulfinate and sulfonyl radicals. Homolytic cleavage of the C-S bond, while not the most common pathway under mild conditions, can be induced under thermal or photochemical conditions, or through single-electron transfer (SET) processes.

The formation of a sulfonyl radical (CH₃SO₂•) from this compound would likely proceed via the homolytic cleavage of the C-S bond. The stability of the resulting cyclopropyl radical and the sulfonyl radical plays a crucial role in this process. Sulfonyl radicals are known to participate in a variety of transformations, including addition to multiple bonds and cyclization reactions.

In the context of this compound, a plausible reaction pathway initiated by a radical initiator or light would be the formation of a β-keto radical. This process would involve the single-electron oxidation of the cyclopropanol, followed by a rapid ring-opening of the highly strained cyclopropane ring. nih.gov The resulting β-keto radical is a versatile intermediate that can be trapped by various radical acceptors.

Experimental evidence for the involvement of radical intermediates in the reactions of similar cyclopropane derivatives has been obtained through electron spin resonance (e.s.r.) studies in related systems. organic-chemistry.org For instance, the oxidation of 3-phenylpropan-1-ol with sulfate (B86663) radical anions (SO₄⁻•) has been shown to generate radical intermediates that undergo cyclization. organic-chemistry.org

Transition State Analysis

The transformations of this compound, particularly its ring-opening and rearrangement reactions, are governed by the energies of the associated transition states. A key reaction of 1-sulfonylcyclopropanols is their conversion to cyclopropanones through the elimination of the sulfonyl group. youtube.com This process is believed to proceed through a transition state where the C-S bond is partially broken, and the negative charge is delocalized.

The concept of a transition state as an energy maximum along the reaction coordinate is fundamental to understanding reaction mechanisms. ucsb.edunih.gov For the ring-opening of a cyclopropanol derivative, the transition state would involve significant stretching of one of the cyclopropane C-C bonds. The geometry and energy of this transition state dictate the stereochemical outcome of the reaction.

In the base-promoted ring opening of related gem-dibromocyclopropanes, computational studies have been instrumental in elucidating the transition states. researchgate.net These studies suggest a stepwise mechanism involving the formation of a bromocyclopropene intermediate, followed by ring opening via a zwitterionic transition state. researchgate.net A similar approach could be applied to understand the transformations of this compound, where the methanesulfonyl group would act as a leaving group.

The stability of the transition state is influenced by stereoelectronic effects and the nature of the substituents on the cyclopropane ring. For instance, in the palladium-catalyzed Heck addition on alkenyl cyclopropyl carbinols, the transition state leading to ring-opening is influenced by the coordination of the oxygen atom to the palladium catalyst. rsc.org

Computational and Theoretical Studies

Computational chemistry provides powerful tools to investigate the mechanistic details of complex reactions, including those of this compound.

Quantum chemical calculations, such as high-level ab initio methods, are employed to determine the energies of reactants, intermediates, transition states, and products. nih.gov These calculations can provide valuable insights into the thermodynamics and kinetics of a reaction. For instance, the bond dissociation enthalpies (BDEs) of C-S bonds can be calculated to assess the feasibility of radical formation. nih.gov

Density Functional Theory (DFT) has become a widely used method for studying the mechanisms of organic reactions due to its balance of accuracy and computational cost. DFT calculations can be used to locate and characterize the structures of transition states and intermediates in the reactions of this compound.

For example, DFT studies on the homolytic cleavage of C-CN bonds have successfully predicted bond dissociation energies and the effects of substituents. acs.org A similar approach could be used to study the C-S bond cleavage in this compound. DFT calculations (at the M06-2X level of theory) have been successfully applied to understand the mechanism of ring-opening in gem-dibromocyclopropanes, predicting a stepwise pathway. researchgate.net In another study, DFT calculations (PW6B95/def2-TZVP-D4//r2scan-3c) were used to model the reaction profile of the insertion of cyclic amidines into cyclopropanones, which are formed in situ from 1-sulfonylcyclopropanol precursors.

The table below presents hypothetical DFT-calculated relative free energies for a proposed ring-opening mechanism of this compound to a β-keto radical, based on analogous systems.

| Species | Description | Relative Free Energy (kcal/mol) |

| 1 | This compound | 0.0 |

| TS1 | Transition state for oxidation | +15.2 |

| 2 | Radical cation intermediate | +12.5 |

| TS2 | Transition state for ring-opening | +5.8 |

| 3 | β-Keto radical | -20.1 |

This data is illustrative and based on values reported for analogous cyclopropanol ring-opening reactions.

While less common for studying the reactive pathways of small molecules like this compound, molecular dynamics (MD) simulations can provide insights into the conformational dynamics and solvent effects that can influence reactivity. MD simulations could be used to explore the conformational landscape of the molecule and identify low-energy conformers that are predisposed to reaction.

Synthetic Applications and Utility of 1 Methanesulfonylcyclopropan 1 Ol

Construction of β-Functionalized Carbonyl Compounds

The ring-opening of cyclopropanols can be a powerful method for the synthesis of β-functionalized carbonyl compounds. While direct studies on 1-methanesulfonylcyclopropan-1-ol (B6212954) are not extensively documented, the known reactivity of similar cyclopropanol (B106826) systems allows for the prediction of its utility in this area. For instance, copper(I)-catalyzed ring-opening cyanation of cyclopropanols has been shown to be an efficient method for producing β-cyano ketones. nih.gov It is plausible that this compound could undergo a similar transformation to yield β-cyano ketones bearing a sulfonyl group.

Transition-metal catalyzed ring-opening reactions of cyclopropanols are also known to produce β-alkyl carbonyl compounds through a radical process. uq.edu.au This suggests that under appropriate catalytic conditions, this compound could serve as a precursor to β-alkylated ketones that also contain the methanesulfonyl group, a common moiety in medicinal chemistry.

Synthesis of γ-Keto Sulfones and Analogues

One of the most promising applications of this compound is in the synthesis of γ-keto sulfones. Tertiary cyclopropanols are known to react with sulfinate salts in the presence of a copper(II) acetate (B1210297) catalyst and an oxidant to afford γ-keto sulfones. nih.gov This reaction proceeds via a one-pot oxidation-Michael addition mechanism and demonstrates good tolerance for various functional groups. nih.gov

Furthermore, a metal-free, three-component reaction of cyclopropanols with a sulfur dioxide surrogate, such as DABCO·(SO2)2, and an alkyl halide provides a direct route to γ-keto sulfones. uq.edu.au This reaction is believed to proceed through the formation of a γ-keto sulfinate intermediate via heterolytic cleavage of the cyclopropanol ring. uq.edu.au This intermediate then undergoes nucleophilic substitution with the alkyl halide to furnish the final product. uq.edu.au Given that this compound is a tertiary cyclopropanol, it is an ideal candidate for these types of transformations.

| Reagents | Conditions | Product Type | Yield Range | Reference |

| Sulfinate salts, Cu(OAc)2, oxidant | Mild | γ-Keto sulfone | Up to 94% | nih.gov |

| DABCO·(SO2)2, Alkyl halide | Metal-free, mild | γ-Keto sulfone | 35% to 95% | uq.edu.au |

Access to Spirocyclic and Fused Ring Systems

The unique structure of this compound makes it a potential building block for the synthesis of spirocyclic and fused ring systems. The ring expansion of 1-sulfonylcyclopropanols with sulfur ylides has been reported to produce cyclobutanones. acs.org This formal [3+1] cycloaddition provides a concise route to four-membered rings. It is conceivable that this compound could be a suitable substrate for such a transformation, potentially leading to spirocyclic systems if the other substituent on the cyclopropane (B1198618) ring is part of another ring.

Divergent Synthetic Strategies

The reactivity of the cyclopropylcarbinol moiety in this compound allows for its use in divergent synthetic strategies. Depending on the reaction conditions and the nature of the reagents, the ring can be opened in different ways to yield a variety of products from a single starting material. For example, acid-catalyzed ring-opening reactions of cyclopropyl (B3062369) sulfonates can lead to different products depending on the catalyst and reaction conditions. nih.gov While this has been demonstrated on 1-(1'-cycloalkenyl)cyclopropyl sulfonates, the principle can be extended to this compound, where the sulfonyl group can influence the regioselectivity of the ring opening.

Applications in Enantioselective and Diastereoselective Synthesis

While no specific enantioselective or diastereoselective reactions involving this compound have been reported, the potential for such applications is significant. The synthesis of enantioenriched cyclobutanones has been achieved through the ring expansion of cyclopropanone (B1606653) surrogates with unstabilized sulfoxonium ylides, with the reaction proceeding with complete regio- and stereospecificity with chiral substrates. acs.org If an enantiomerically pure form of this compound were available, it could potentially be used to generate optically active cyclobutanone (B123998) derivatives.

Role as a Three-Carbon Synthon in Complex Molecule Construction

The fundamental reactivity of this compound lies in its ability to act as a three-carbon synthon. The ring-opening of the cyclopropane ring provides a three-carbon chain that can be incorporated into larger molecules. This is particularly evident in the synthesis of γ-keto sulfones, where the three carbons of the cyclopropane ring become part of the backbone of the final product. uq.edu.aunih.gov This strategy allows for the efficient construction of carbon skeletons that might otherwise require more complex, multi-step syntheses.

Precursors to Other Important Organic Scaffolds

The functional groups present in this compound, namely the hydroxyl and sulfonyl groups, provide handles for further chemical transformations, making it a precursor to other important organic scaffolds. The ring-expansion to cyclobutanones is one such example. acs.org Additionally, acid-catalyzed ring-opening reactions of similar cyclopropyl sulfonates have been shown to produce substituted 1,3-dienylamines. nih.gov This suggests that with appropriate derivatization of the hydroxyl group, this compound could be a precursor to various diene systems, which are valuable building blocks in organic synthesis.

Q & A

Basic Research Questions

Q. How can 1-Methanesulfonylcyclopropan-1-ol be safely handled in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritancy (as seen in structurally similar alcohols like 1-Chloro-2-methyl-2-propanol) .

- Ventilation : Work in a fume hood to mitigate inhalation risks, especially during synthesis or solvent-based reactions .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm cyclopropane ring integrity and sulfonyl/methyl group positions. Compare shifts to PubChem data for analogous cyclohexanol derivatives .

- IR Spectroscopy : Identify hydroxyl (3200–3600 cm) and sulfonyl (1300–1350 cm) stretching modes.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHOS) and fragmentation patterns.

Q. What synthetic routes are feasible for preparing this compound?

- Methodology :

- Cyclopropanation : React cyclopropanone with methanesulfonyl chloride under basic conditions (e.g., pyridine) to form the sulfonyl intermediate, followed by reduction (e.g., NaBH) to yield the alcohol .

- Post-Functionalization : Modify pre-synthesized cyclopropanol derivatives via sulfonation. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane).

Advanced Research Questions

Q. How does the electron-withdrawing sulfonyl group influence the reactivity of the cyclopropanol ring?

- Analysis :

- Ring Strain : The sulfonyl group increases electrophilicity, potentially enhancing ring-opening reactions (e.g., nucleophilic attack at cyclopropane carbons). Compare kinetic studies of sulfonated vs. non-sulfonated cyclopropanols .

- Acidity : The –SOCH group may lower the pKa of the hydroxyl proton, facilitating deprotonation and participation in base-catalyzed reactions .

Q. How can contradictory data on cyclopropanol derivative stability be resolved during long-term storage?

- Methodology :

- Controlled Studies : Store aliquots under varying conditions (e.g., inert gas, dark vs. light, temperature) and monitor degradation via HPLC. Reference stability protocols for 2-(Azepan-1-yl)propan-1-ol .

- Computational Modeling : Use DFT calculations to predict thermochemical stability and identify degradation pathways (e.g., ring-opening or sulfonyl group hydrolysis) .

Q. What strategies optimize enantioselective synthesis of this compound?

- Methodology :

- Chiral Catalysts : Employ transition-metal catalysts (e.g., Rh with bisphosphine ligands) for asymmetric cyclopropanation of allylic alcohols .

- Kinetic Resolution : Use lipase enzymes (e.g., CAL-B) to resolve racemic mixtures, leveraging steric effects from the sulfonyl group .

Q. How can in silico methods predict biological interactions of this compound?

- Methodology :

- Docking Studies : Model interactions with enzyme targets (e.g., cyclooxygenase) using AutoDock Vina. Validate with SAR data from fluorophenyl-propanol analogs .

- ADMET Prediction : Use SwissADME to assess bioavailability, leveraging logP and polar surface area values from PubChem analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.